3-Acetyl-L-tyrosine Hydrochloride

Übersicht

Beschreibung

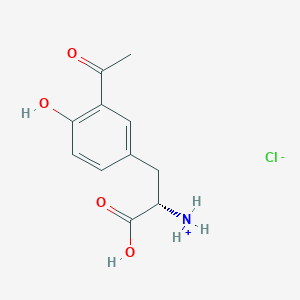

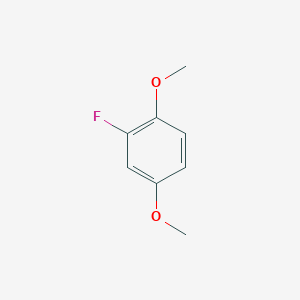

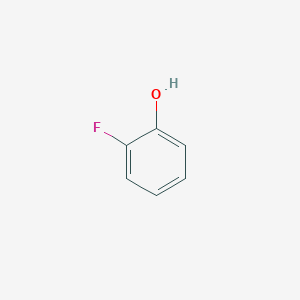

3-Acetyl-L-tyrosine Hydrochloride is an acetylated L-Tyrosine derivative . It can potentially be used in the preparation and modification of non-natural protein containing non-natural amino acids . It is also an impurity of Levodopa .

Molecular Structure Analysis

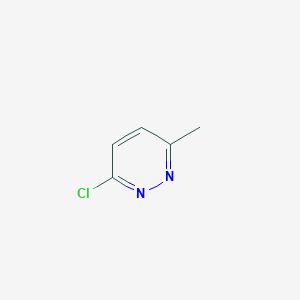

The molecular formula of 3-Acetyl-L-tyrosine Hydrochloride is C11H14ClNO4 . Its molecular weight is 259.69 . The InChI code is 1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H/t10-;/m0./s1 .Physical And Chemical Properties Analysis

3-Acetyl-L-tyrosine Hydrochloride is an off-white to pale brown solid . It has a molecular weight of 259.69 . The storage temperature is +4°C .Wissenschaftliche Forschungsanwendungen

Protein Tyrosine Nitration

Studies suggest that protein tyrosine nitration plays a crucial role in various biological systems. Factors controlling nitration in hydrophobic environments such as biomembranes and lipoproteins can differ significantly from those in aqueous compartments. Hydrophobic tyrosine analogs and tyrosine-containing peptides have been used to explore the mechanisms of nitration, potentially providing insights into the role and behavior of compounds like 3-Acetyl-L-tyrosine Hydrochloride in similar environments (Bartesaghi et al., 2006).

Marker of Radical Mediated Tissue Damage

3-nitrotyrosine, a product of nitrogen and oxygen species reactions, is used as a marker for radical-mediated tissue damage. Understanding the formation and degradation of such compounds, which include hydrophobic tyrosine analogs like 3-Acetyl-L-tyrosine Hydrochloride, is crucial for comprehending the pathogenesis of various diseases and the overall condition of the organism (Fišárková, 2002).

Cognitive and Behavioral Effects

Research has investigated the effects of tyrosine on behavior and cognition, particularly under stressful or cognitively demanding conditions. Given the role of tyrosine as a precursor to neurotransmitters like dopamine and norepinephrine, understanding how 3-Acetyl-L-tyrosine Hydrochloride and similar compounds affect cognitive functions could have significant implications for psychological and neurological health (Hase et al., 2015).

Biotechnological Applications

Tyrosinase, an enzyme related to the metabolic pathways of tyrosine, has been identified for its potential in various biotechnological applications. This includes bioremediation of phenolic pollutants and the synthesis of useful polyphenol derivatives. The multifunctional nature of tyrosinase and its interaction with tyrosine-related compounds like 3-Acetyl-L-tyrosine Hydrochloride underlines the potential for industrial and environmental applications (Min et al., 2019).

Impact on Aging and Age-Related Diseases

The interaction of tyrosine residues with compounds like hypochlorous acid, leading to the formation of 3-chlorotyrosine, is considered significant in understanding the aging process and age-related diseases. This interaction, which could be influenced by compounds like 3-Acetyl-L-tyrosine Hydrochloride, is a marker for myeloperoxidase activity and is indicative of chlorinative stress in the body (Di Salvo et al., 2023).

Protein Post-Translational Modification

Tyrosine sulfation is a post-translational modification that plays a role in biological systems and diseases. Understanding the interaction of enzymes like tyrosylprotein sulfotransferase with tyrosine and its analogs, such as 3-Acetyl-L-tyrosine Hydrochloride, is essential for comprehending the biochemical mechanisms underlying various physiological and pathological processes (Yang et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIDLAFUWATILA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)